(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
Overview
Description
The compound (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* is a complex organic molecule with potential applications in various scientific fields This compound features a piperazinone core, substituted with an ethyl group, a methyl group, and a benzoyl group linked to a piperidinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Benzoyl Group: This step involves the acylation of the piperazinone core with a benzoyl chloride derivative.
Linking the Piperidinyl-Pyridinyl Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazinone derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function in biological systems.
Pathways Involved: The compound may affect signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* can be compared with other piperazinone derivatives, such as:
- 1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone
- 1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* lies in its specific substitution pattern, which may confer distinct reactivity and functionality.
Properties
IUPAC Name |
(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-3-28-16-17-29(19(2)24(28)30)25(31)22-9-4-5-10-23(22)32-21-11-14-27(15-12-21)18-20-8-6-7-13-26-20/h4-10,13,19,21H,3,11-12,14-18H2,1-2H3/t19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXZLILZBBKJQO-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(C1=O)C)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN([C@H](C1=O)C)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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